N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

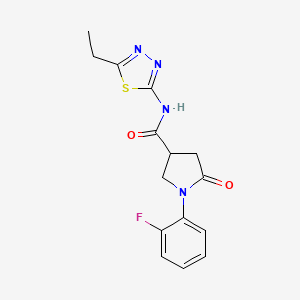

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a small molecule characterized by a pyrrolidine-3-carboxamide core substituted with a 2-fluorophenyl group at the 1-position and a 5-ethyl-1,3,4-thiadiazol-2-yl moiety at the carboxamide nitrogen. This structure combines a heterocyclic thiadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a fluorinated aromatic system that enhances electronic and steric interactions in biological targets. The ethyl group on the thiadiazole ring contributes to moderate lipophilicity, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C15H15FN4O2S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H15FN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-7-13(21)20(8-9)11-6-4-3-5-10(11)16/h3-6,9H,2,7-8H2,1H3,(H,17,19,22) |

InChI Key |

ZXANEKKUAHCBGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F |

Origin of Product |

United States |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound that incorporates the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. The biological activity of such compounds often stems from their ability to interact with various biological targets, making them potential candidates in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiadiazole ring, which contributes to its pharmacological properties due to the presence of electron-withdrawing groups and an aromatic system. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of thiadiazole derivatives, it was found that several compounds displayed IC50 values in the micromolar range, indicating potent activity against cancer cells .

Table 1: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A2780 (Ovarian) | 15.0 | |

| Compound B | MCF7 (Breast) | 10.5 | |

| N-(5-ethyl...) | HeLa (Cervical) | TBD | Current Study |

Enzyme Inhibition

Thiadiazole derivatives are also recognized for their enzyme inhibition properties. For example, studies have reported that certain thiadiazoles act as potent inhibitors of acetylcholinesterase (AChE), with some compounds showing better inhibition than the standard drug donepezil . This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

The compound's biological profile extends to antimicrobial activities. Thiadiazole derivatives have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibition rates, suggesting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli | 32 µg/mL | |

| Compound D | S. aureus | 16 µg/mL | |

| N-(5-ethyl...) | MDR-TB | TBD | Current Study |

Case Study 1: Cytotoxicity Assessment

In a recent study focused on the synthesis and biological evaluation of thiadiazole derivatives, researchers synthesized N-(5-ethyl...) and assessed its cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: AChE Inhibition

Another study explored the AChE inhibitory potential of several thiadiazole derivatives. The findings highlighted that compounds structurally similar to N-(5-ethyl...) demonstrated promising AChE inhibition profiles, positioning them as candidates for further development in Alzheimer's disease therapeutics .

Chemical Reactions Analysis

Pyrrolidine Core Formation

The pyrrolidine ring with a 5-oxo group (lactam) is often synthesized via cyclization reactions. For example, hydrazides or diamines may react with dicarboxylic acids (e.g., itaconic acid) under reflux conditions to form the pyrrolidinone structure . This step establishes the lactam framework critical for the compound’s stability and reactivity.

Thiadiazole Ring Formation

Thiadiazole derivatives are typically synthesized via condensation reactions. For instance, hydrazinecarbothioamides react with sulfuric acid to form thiadiazole rings, as observed in analogous compounds . The thiadiazole’s ethyl substituent (5-ethyl) may arise from alkylation during this step.

Coupling Reactions

The thiadiazole moiety is introduced via amide bond formation. The pyrrolidine’s carboxylic acid group is activated (e.g., using coupling agents like EDC or HATU) and reacted with the thiadiazole’s amine group. This step is critical for linking the two heterocyclic systems.

Fluorophenyl Substituent Installation

The 2-fluorophenyl group is likely introduced through nucleophilic aromatic substitution or coupling reactions during the pyrrolidine synthesis. For example, fluorophenyl derivatives may be incorporated via Friedel-Crafts acylation or Suzuki coupling, depending on the intermediate’s reactivity.

Thiadiazole Ring Formation

Reaction : Hydrazinecarbothioamide + concentrated sulfuric acid → Thiadiazole derivative.

Mechanism : Condensation under acidic conditions cyclizes the hydrazinecarbothioamide into a thiadiazole ring, with sulfur participating in the five-membered heterocycle .

Example :

textHydrazinecarbothioamide → (H2SO4, reflux) → Thiadiazole (e.g., 5-ethyl-1,3,4-thiadiazol-2-yl)

Amide Bond Formation

Reaction : Pyrrolidine carboxylic acid + thiadiazole amine → Amide linkage.

Reagents : EDC, HOBt, or HATU under N,N-dimethylformamide (DMF) or dichloromethane (DCM).

This step links the pyrrolidine and thiadiazole moieties, forming the carboxamide bond.

Example :

textPyrrolidine-3-carboxylic acid + Thiadiazole amine → (EDC/HOBt) → N-(Thiadiazolyl)pyrrolidine-carboxamide

Fluorophenyl Substitution

Reaction : Pyrrolidine intermediate + fluorophenyl nucleophile → Fluorophenyl-substituted pyrrolidine.

Conditions : May involve palladium-catalyzed coupling or electrophilic substitution, depending on the starting material .

Hydrolytic Stability

The lactam (5-oxopyrrolidine) and amide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : The lactam may open to form a carboxylic acid or undergo further rearrangement.

-

Basic hydrolysis : The amide bond could cleave, releasing the thiadiazole moiety.

Thiadiazole Reactivity

The thiadiazole ring may participate in:

-

Nucleophilic substitution : Reactions at the sulfur atom or ethyl substituent.

-

Ring-opening : Under harsh conditions (e.g., strong bases), leading to thiol derivatives .

Fluorophenyl Group Interactions

The 2-fluorophenyl group can undergo electrophilic aromatic substitution or act as a directing group for further functionalization. Fluorine’s electron-withdrawing effect enhances reactivity in such reactions .

Structural Optimization

-

Thiadiazole substitution : Ethyl groups at position 5 enhance solubility and biological activity.

-

Fluorophenyl positioning : The 2-fluorophenyl substituent improves lipophilicity, aiding membrane permeability .

Biological Activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 5-oxopyrrolidine-3-carboxamides with variations in aryl and thiadiazole substituents. Below is a systematic comparison with key analogs:

Substituent Effects on the Aryl Group

- 1-(2-Fluorophenyl) vs. 1-(4-Fluorophenyl): The target compound’s 2-fluorophenyl group introduces ortho-substitution, which may increase steric hindrance compared to the para-substituted analog (1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, ).

1-(3-Chlorophenyl) () :

Replacing fluorine with chlorine at the 3-position increases electronegativity and steric bulk, which may enhance binding affinity but reduce solubility. Chlorine’s stronger electron-withdrawing effect could alter charge distribution in the pyrrolidine ring .1-(3,4-Dimethylphenyl) () :

The dimethylphenyl analog (C17H20N4O2S, MW 344.43) introduces lipophilic methyl groups, likely improving membrane permeability but risking metabolic instability due to increased hydrophobicity .

Thiadiazole Substituent Variations

5-Ethyl (Target Compound) :

The ethyl group provides moderate lipophilicity (logP ~2–3 estimated), balancing solubility and bioavailability.- Molecular weight rises slightly (344.4 vs. 344.43) .

5-Cyclohexyl () :

Substitution with a cyclohexyl group (C19H21FN4O2S, MW 388.46) significantly enhances lipophilicity, which may improve tissue penetration but compromise aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.